2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole
Overview
Description
2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole is a synthetic organic compound with a unique structure that includes a benzimidazole core, a chloro substituent, and a trimethylsilanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole typically involves the reaction of 2-chlorobenzimidazole with a trimethylsilanyl-ethoxy-methyl reagent. A common method includes the use of sodium hydride (NaH) as a base in a solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity and ensure the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole core can participate in redox reactions, although specific conditions and reagents would be required.
Hydrolysis: The trimethylsilanyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted benzimidazoles, while hydrolysis would remove the trimethylsilanyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzimidazole: Lacks the trimethylsilanyl-ethoxy-methyl group, making it less versatile in certain chemical reactions.
Trimethylsilanyl-ethoxy-methyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole is unique due to the combination of its benzimidazole core, chloro substituent, and trimethylsilanyl group
Properties
IUPAC Name |
2-[(2-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OSi/c1-18(2,3)9-8-17-10-16-12-7-5-4-6-11(12)15-13(16)14/h4-7H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBFHRDRUBNDLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732853 | |
Record name | 2-Chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
841200-42-8 | |
Record name | 2-Chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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